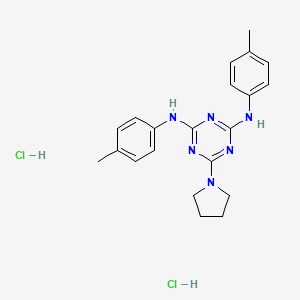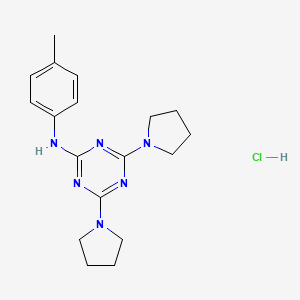![molecular formula C14H12N6O6S2 B6484894 2,4-dioxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 899752-30-8](/img/structure/B6484894.png)
2,4-dioxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The structures of 2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimi- dine derivatives synthesized at the Department of Chemistry of Drugs consist of the three basic fragments: the aliphatic spacer linking two pharmacophore termini: pyrido [2,3-d]pyrimidine nucleus and N-phenylpiperazine or other cyclic amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The compound has a melting point of 100–102 °C . Its IR (νmax/cm−1) values are 3232, 3145 (2NH), 3093 (CH, aromatic), 2954 (CH-alicyclic), 1678 (2CO), 1388, 1134 (SO2) .科学的研究の応用
Cancer Research
AKOS024465149 has shown potential in cancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that this compound can target and inhibit the activity of certain kinases, which are crucial for the growth and survival of cancer cells . This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to existing treatments.
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that play a key role in the inflammatory response . This makes AKOS024465149 a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neurodegenerative Disease Research
AKOS024465149 has also been explored in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to modulate specific signaling pathways in the brain suggests it could help protect neurons from degeneration. This neuroprotective effect could be beneficial in slowing the progression of these debilitating diseases.
Antimicrobial Activity
Research has shown that AKOS024465149 possesses antimicrobial properties, making it a candidate for developing new antibiotics . The compound has demonstrated effectiveness against a range of bacterial strains, including those that are resistant to conventional antibiotics. This could be crucial in addressing the growing issue of antibiotic resistance.
Diabetes Research
AKOS024465149 has shown promise in diabetes research by modulating pathways involved in glucose metabolism. The compound has been found to improve insulin sensitivity and reduce blood glucose levels in preclinical studies. This indicates its potential as a therapeutic agent for managing diabetes and its complications.
These applications highlight the diverse potential of AKOS024465149 in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.
作用機序
将来の方向性
Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives . Therefore, the future directions of this compound could involve further exploration of its potential biological activities and applications in drug discovery.
特性
IUPAC Name |
2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O6S2/c21-12-11(8-17-14(22)18-12)28(25,26)19-9-2-4-10(5-3-9)27(23,24)20-13-15-6-1-7-16-13/h1-8,19H,(H,15,16,20)(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXPZRIFPSFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

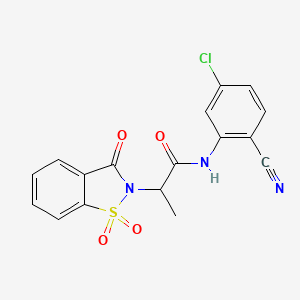
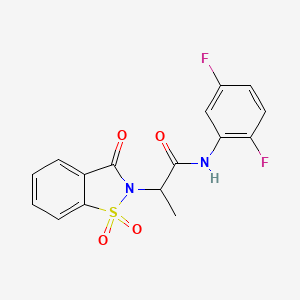

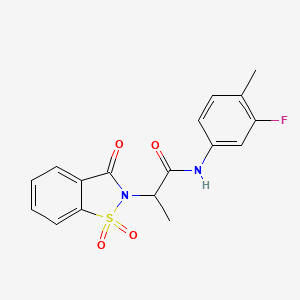

![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide](/img/structure/B6484853.png)
![2-[2-(dimethylamino)ethyl]-1-(3-methoxy-4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6484864.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6484874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B6484888.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6484901.png)
![N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B6484904.png)
